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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra of 8-Phenyloctan-1-ol. Included are predicted spectral

data, a comprehensive experimental protocol for sample analysis, and a logical workflow for

spectral interpretation. This application note is intended to serve as a practical resource for

researchers in organic synthesis, medicinal chemistry, and drug development who work with

long-chain functionalized aromatic compounds.

Introduction
8-Phenyloctan-1-ol is a primary alcohol with a long aliphatic chain attached to a phenyl group.

[1] Its structure presents a combination of distinct chemical environments, from the aromatic

protons of the phenyl ring to the aliphatic protons of the octyl chain and the hydroxyl group.

NMR spectroscopy is an essential analytical technique for the structural elucidation and purity

assessment of such molecules. This note details the expected ¹H and ¹³C NMR spectra of 8-
Phenyloctan-1-ol, providing a baseline for the analysis of this and structurally related

compounds.
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The chemical structure of 8-Phenyloctan-1-ol is presented below with systematic numbering

for unambiguous assignment of NMR signals.

Figure 1: Molecular structure of 8-Phenyloctan-1-ol with atom numbering.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 8-
Phenyloctan-1-ol in deuterated chloroform (CDCl₃) as the solvent. These predictions are

based on established NMR prediction algorithms and data from structurally similar compounds.

¹H NMR Data (400 MHz, CDCl₃)

Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-ortho 7.29 d 7.6 2H

H-meta 7.19 t 7.6 2H

H-para 7.10 t 7.3 1H

H1 3.64 t 6.6 2H

H8 2.60 t 7.7 2H

H2 1.57 p 6.8 2H

H7 1.59 p 7.5 2H

H3, H4, H5, H6 1.30 m - 8H

OH 1.56 (variable) s - 1H

¹³C NMR Data (100 MHz, CDCl₃)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b078733?utm_src=pdf-body
https://www.benchchem.com/product/b078733?utm_src=pdf-body
https://www.benchchem.com/product/b078733?utm_src=pdf-body
https://www.benchchem.com/product/b078733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (δ, ppm)

C-ipso 142.8

C-ortho 128.4

C-meta 128.2

C-para 125.6

C1 62.9

C8 35.9

C2 32.8

C7 31.4

C3 29.5

C6 29.4

C4 29.3

C5 25.7

Experimental Protocol: NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR

spectra of 8-Phenyloctan-1-ol.

Materials and Equipment
8-Phenyloctan-1-ol sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

NMR tube (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz)
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Sample Preparation
Weigh approximately 10-20 mg of 8-Phenyloctan-1-ol into a clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

Gently swirl or vortex the vial until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (typically

around 4-5 cm).

Instrument Setup and Data Acquisition
Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR:

Set the spectral width to approximately 16 ppm.

Use a 90° pulse.

Set the relaxation delay to 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

For ¹³C NMR:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.
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Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-

to-noise ratio, as ¹³C has a low natural abundance.

Data Processing
Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the

CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking to determine the chemical shifts of all signals in both spectra.

Spectral Interpretation Workflow
The interpretation of the NMR spectra of 8-Phenyloctan-1-ol can be approached

systematically.
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1H NMR Analysis

13C NMR Analysis

Structure Confirmation

Identify Aromatic Protons
(δ 7.1-7.3 ppm)

Identify Aliphatic Protons Identify Hydroxyl Proton
(variable δ, singlet)

Identify Aromatic Carbons
(δ 125-143 ppm)

H1 (δ ~3.6 ppm, triplet)
-CH2-OH

H8 (δ ~2.6 ppm, triplet)
-CH2-Ph H2 & H7 (δ ~1.6 ppm, multiplets) H3-H6 (δ ~1.3 ppm, multiplet) Identify Aliphatic Carbons C-ipso (δ ~143 ppm, quaternary) C-ortho, C-meta, C-para

(δ 125-129 ppm) Correlate 1H and 13C data

C1 (δ ~63 ppm)
-CH2-OH

C8 (δ ~36 ppm)
-CH2-Ph C2-C7 (δ 25-33 ppm) Confirm connectivity and assignments

Click to download full resolution via product page

Figure 2: Workflow for the interpretation of 1H and 13C NMR spectra of 8-Phenyloctan-1-ol.

Conclusion
This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral

interpretation of 8-Phenyloctan-1-ol. The provided predicted data and experimental protocol

serve as a valuable resource for the routine analysis of this compound and its analogs. The

structured workflow for spectral interpretation can be applied to facilitate the accurate and

efficient structural elucidation of similar long-chain alkyl-aromatic molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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